molecular formula C8H14O2 B1582641 sec-Butyl methacrylate CAS No. 2998-18-7

sec-Butyl methacrylate

Cat. No. B1582641
CAS RN: 2998-18-7
M. Wt: 142.2 g/mol
InChI Key: VXTQKJXIZHSXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec-butyl methacrylate (SBMA) is a colorless liquid that is widely used in the synthesis of polymers and copolymers. It is an ester of methacrylic acid and sec-butanol and is commonly used in the production of acrylic resins, latexes, and adhesives. SBMA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Polymerization Kinetics

  • sec-Butyl methacrylate (BMA) is studied for its polymerization characteristics. Research shows that the polymerization rate of BMA is influenced by factors like temperature and pressure. For instance, Buback et al. (1997) determined the propagation rate coefficients for BMA homopolymerizations, revealing a pronounced dependence on both temperature and pressure (Buback, Geers, Kurz, & Heyne, 1997). Similarly, Beuermann et al. (1998) investigated free-radical polymerizations of methyl methacrylate and butyl acrylate in fluid CO2, providing insights into the propagation rate coefficients (Beuermann, Buback, Schmaltz, & Kuchta, 1998).

Copolymerization and Applications

  • The copolymerization of sec-Butyl methacrylate with other monomers like 2-Hydroxyethyl methacrylate (HEMA) has been studied to enhance the properties of acrylic resins used in coatings. Idowu & Hutchinson (2019) explored how solvents affect the radical copolymerization kinetics of HEMA and BMA, offering valuable data for process and recipe improvements in coatings formulations (Idowu & Hutchinson, 2019).

Thermal Degradation Studies

  • The thermal degradation of polymers containing sec-Butyl methacrylate, like poly(sec-butyl methacrylate), has been examined to understand their stability at high temperatures. Novakovic et al. (2000) studied the non-oxidative thermal degradation of poly(sec-butyl methacrylate), observing significant degradation mechanisms like depolymerization and de-esterification (Novakovic, Katsikas, & Popovic, 2000).

Development of New Polymers and Materials

  • Research into sec-Butyl methacrylate has led to the development of new materials with unique properties. For example, Lu et al. (2018) synthesized all-acrylic multigraft copolymers using a method involving sec-butyl methacrylate, demonstrating exceptional mechanical behavior and potential applications in thermoplastic elastomers (Lu et al., 2018).

Implications in Emulsion Polymerization

  • sec-Butyl methacrylate is also significant in emulsion polymerization processes. Schreur-Piet & Heuts (2017) found that oligomers of methacrylic acid could be used as stabilizers in the emulsion polymerization of sec-Butyl methacrylate, suggesting applications in creating stable latexes (Schreur-Piet & Heuts, 2017).

properties

IUPAC Name

butan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-7(4)10-8(9)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQKJXIZHSXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29356-88-5
Record name 2-Propenoic acid, 2-methyl-, 1-methylpropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29356-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20863073
Record name Isobutyl methacyrlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butyl methacrylate

CAS RN

2998-18-7
Record name sec-Butyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2998-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name sec-Butyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Butyl methacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutyl methacyrlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEC-BUTYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AD4SRT9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sec-Butyl methacrylate
Reactant of Route 2
Reactant of Route 2
sec-Butyl methacrylate
Reactant of Route 3
Reactant of Route 3
sec-Butyl methacrylate
Reactant of Route 4
Reactant of Route 4
sec-Butyl methacrylate
Reactant of Route 5
Reactant of Route 5
sec-Butyl methacrylate
Reactant of Route 6
Reactant of Route 6
sec-Butyl methacrylate

Citations

For This Compound
128
Citations
K Novaković, L Katsikas… - Journal of the Serbian …, 2000 - technorep.tmf.bg.ac.rs
… The non-oxidative thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate… Poly(sec-butyl methacrylate) degrades by a combined degradation mechanism of …
Number of citations: 15 technorep.tmf.bg.ac.rs
J Trekoval - Journal of Polymer Science Part A‐1: Polymer …, 1971 - Wiley Online Library
… the tert-alkoxide and the ester group must be formed before formation of the initiation centers is corroborated by the fact that the polymerization of neither sec-butyl methacrylate nor tert-…
Number of citations: 34 onlinelibrary.wiley.com
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
Solubility parameter of poly(sec-butyl methacrylate) … Solubility parameter of poly(sec-butyl methacrylate) … Solubility parameter of poly(sec-butyl methacrylate). …
Number of citations: 2 link.springer.com
JON Munch-Petersen - The Journal of Organic Chemistry, 1957 - ACS Publications
… Condensation products are the only isolated compounds from the cuprous chloride catalyzed reaction with sec-butyl methacrylate and tiglate. With sec-butyl cinnamate a fair yield of 3-…
Number of citations: 57 pubs.acs.org
Y OKAMOTO, K OHTA, H YUKI - Chemistry Letters - jlc.jst.go.jp
… The asymmetric selective polymerization of racemic sec-butyl methacrylate was also investigated with cyclohexylmagnesium chloride-(-)-sparteine catalyst system in toluene at -78C. …
Number of citations: 0 jlc.jst.go.jp
Y Okamoto, K Urakawa, K Ohta, H Yuki - Macromolecules, 1978 - ACS Publications
… of (RS)-MBMA with (+)-2-methylbutyllithium and butyllithium-lithium (—)menthoxide complex, and Ikeda et al.9 polymerized (RS)MBMA and (RS)-.sec-butyl methacrylate with the trieth…
Number of citations: 42 pubs.acs.org
X Yu, B Yi, X Wang, Z **e - Chemical Physics, 2007 - Elsevier
By carrying out density functional theory (DFT) calculations for 60 polyvinyls, polyethylenes and polymethacrylates repeating units at the B3LYP/6-31G(d) level, two quantum chemical …
Number of citations: 58 www.sciencedirect.com
J Munch‐Petersen - Organic Syntheses, 2003 - Wiley Online Library
… product: sec‐butyl methacrylate …
Number of citations: 0 onlinelibrary.wiley.com
Y Zhang, X Xu - Heliyon, 2020 - cell.com
As an important thermophysical property, polymers' glass transition temperature, Tg, could sometimes be difficult to determine experimentally. Modeling methods, particularly data-…
Number of citations: 59 www.cell.com
A Afantitis, G Melagraki, K Makridima… - Journal of molecular …, 2005 - Elsevier
A novel approach to the prediction of the glass transition temperature (T g ) for high molecular polymers is presented. A new quantitative structure–property relationship (QSPR) model is …
Number of citations: 110 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.